molecular formula C18H18N2O4S B509106 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethylphenyl)propanamide CAS No. 663168-50-1

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethylphenyl)propanamide

Cat. No. B509106
CAS RN: 663168-50-1
M. Wt: 358.4g/mol
InChI Key: WZSVUNKONTZJGP-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-ethylphenyl)propanamide is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as DBIBP and is a member of the benzisothiazolone family.

Mechanism of Action

The mechanism of action of DBIBP is not fully understood, but studies have suggested that it may involve the inhibition of specific enzymes or proteins involved in various cellular processes. For example, studies have shown that DBIBP inhibits the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis.
Biochemical and Physiological Effects:
DBIBP has been shown to have various biochemical and physiological effects. In addition to its potential anticancer activity, DBIBP has been shown to exhibit antioxidant and anti-inflammatory properties. These properties may be attributed to the presence of the benzisothiazolone moiety in the compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of DBIBP is its high selectivity and sensitivity towards copper ions, which makes it a promising candidate for the development of new metal ion sensors. However, one of the limitations of DBIBP is its relatively low solubility in aqueous solutions, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of DBIBP. One potential direction is the development of new metal ion sensors based on DBIBP. Another potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of DBIBP and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of DBIBP involves the reaction of 4-ethylphenyl isothiocyanate with 3-(2-amino-2-oxoethylideneamino)-1,2-benzisothiazol-2(3H)-one in the presence of an appropriate solvent. The reaction proceeds under reflux conditions and yields DBIBP as a white solid after purification. The purity of the compound can be confirmed using analytical techniques such as HPLC and NMR.

Scientific Research Applications

DBIBP has been studied extensively for its potential applications in various scientific fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. Studies have shown that DBIBP exhibits high selectivity and sensitivity towards copper ions, making it a promising candidate for the development of new metal ion sensors.
Another area of research is the use of DBIBP as a potential anticancer agent. Studies have shown that DBIBP exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of DBIBP is believed to involve the induction of apoptosis, which is a programmed cell death process.

properties

IUPAC Name

N-(4-ethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-2-13-7-9-14(10-8-13)19-17(21)11-12-20-18(22)15-5-3-4-6-16(15)25(20,23)24/h3-10H,2,11-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSVUNKONTZJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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